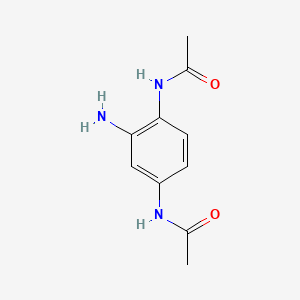

N,N'-(2-Amino-1,4-phenylene)diacetamide

Description

Structure

3D Structure

Properties

CAS No. |

25826-33-9 |

|---|---|

Molecular Formula |

C10H13N3O2 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

N-(4-acetamido-3-aminophenyl)acetamide |

InChI |

InChI=1S/C10H13N3O2/c1-6(14)12-8-3-4-10(9(11)5-8)13-7(2)15/h3-5H,11H2,1-2H3,(H,12,14)(H,13,15) |

InChI Key |

ZMESXCXVCYILSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)NC(=O)C)N |

Origin of Product |

United States |

Synthesis Methodologies for N,n 2 Amino 1,4 Phenylene Diacetamide and Analogous Compounds

Direct Acetylation Approaches

Direct acetylation remains a fundamental and widely practiced method for the synthesis of N,N'-(2-Amino-1,4-phenylene)diacetamide. This approach typically involves the reaction of a phenylenediamine derivative with an acetylating agent.

Nucleophilic Acyl Substitution Mechanisms in Phenylenediamine Acetylation

The acetylation of phenylenediamines is a classic example of a nucleophilic acyl substitution reaction. In this mechanism, the amino group of the phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. masterorganicchemistry.comlibretexts.org

The reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com Initially, the nucleophilic nitrogen atom adds to the carbonyl group, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. youtube.comyoutube.com This intermediate is typically unstable and rapidly undergoes elimination. The carbon-oxygen double bond is reformed, and a leaving group, such as an acetate (B1210297) or chloride ion, is expelled. youtube.comyoutube.com

For diamines, the reaction can occur sequentially at both amino groups. The reactivity of the second amino group is influenced by the electronic effect of the newly introduced acetyl group. The acetyl group is electron-withdrawing, which deactivates the aromatic ring and reduces the nucleophilicity of the remaining amino group, making the second acetylation step more challenging than the first. This difference in reactivity can be exploited to achieve selective mono- or di-acetylation.

The reaction can be catalyzed by either acid or base. In acidic conditions, the carbonyl oxygen of the acetylating agent is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic amine. byjus.com Under basic conditions, the amine is deprotonated, increasing its nucleophilicity. byjus.com

Strategic Optimization of Reaction Parameters and Reagent Stoichiometry

The selective synthesis of this compound over its mono-acetylated or other isomeric products is highly dependent on the careful optimization of reaction parameters. Key variables include the choice of acetylating agent, reagent stoichiometry, temperature, and reaction time.

The stoichiometry of the acetylating agent is a critical factor. To achieve di-acetylation, a molar excess of the acetylating agent is typically employed. For instance, using at least two equivalents of acetic anhydride for each equivalent of the diamine is a common strategy to drive the reaction towards the formation of the di-acetylated product. Kinetic studies on the acylation of symmetrical diamines have shown that the molar ratio of reactants significantly impacts selectivity. researchgate.net

Temperature also plays a crucial role. Higher temperatures can provide the necessary activation energy to overcome the reduced nucleophilicity of the second amino group, thereby favoring di-acetylation. However, excessively high temperatures may lead to side reactions and the formation of impurities. The interplay between reaction temperature and time must be carefully managed to maximize the yield of the desired di-acetylated compound. In some instances, a stepwise approach, where the mono-acetylation is performed at a lower temperature followed by a second acetylation at a higher temperature, can be an effective strategy.

The choice of catalyst can also influence the reaction outcome. While the reaction can proceed without a catalyst, particularly with highly reactive acetylating agents like acetyl chloride, the use of an acid or base catalyst can accelerate the reaction rate and improve yields.

Table 1: Optimization of Reaction Parameters for Di-acetylation of Phenylenediamines

| Starting Material | Acetylating Agent (Equivalents) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield of Di-acetylated Product (%) |

| m-Phenylenediamine | Benzoic Anhydride (2.2) | Toluene | None | 100 | 4 | >95 (simulated) |

| 4-Nitro-1,2-phenylenediamine | Acetic Anhydride (2.0) | Toluene | None | Room Temp | 0.33 | 94 |

| 1,4-Phenylenediamine | Acetic Anhydride (>2.0) | Acetic Acid | None | Reflux | 2 | 75-85 |

| 1,4-Phenylenediamine | Acetyl Chloride (2.0) | Dichloromethane/Pyridine | Pyridine | 0 then 25 | 12 | 78 (overall) |

This table presents a compilation of data from various sources and is for illustrative purposes.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The solvent system in which the acetylation reaction is conducted can have a profound impact on both the reaction efficiency and the selectivity towards di-acetylation. Solvents not only dissolve the reactants but can also influence the reactivity of the nucleophile and the stability of the intermediates.

Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are often effective in dissolving both the phenylenediamine and the acetylating agent, facilitating a homogeneous reaction mixture. This can lead to faster reaction rates. However, the polarity of the solvent can also influence the selectivity. In some cases, highly polar solvents may favor the formation of the mono-acetylated product by stabilizing the charged intermediate formed after the first acetylation, thereby disfavoring the second acetylation step.

Glacial acetic acid is a unique solvent in that it can also act as a catalyst for the reaction. It can protonate the acetylating agent, making it more reactive, and can also help to maintain a homogeneous reaction environment. The choice of solvent is often a balance between solubility, reactivity, and the desired selectivity, and is typically determined empirically for a specific diamine substrate.

Table 2: Effect of Solvent on the Acetylation of Amines

| Amine Substrate | Acetylating Agent | Solvent | Time (min) | Yield (%) |

| Aniline (B41778) | Acetic Anhydride | Water | 5 | 90 |

| Aniline | Acetic Anhydride | Dichloromethane | 5 | 81 |

| Aniline | Acetic Anhydride | Tetrahydrofuran | 6 | 75 |

| Aniline | Acetic Anhydride | Solvent-free | 5 | 89 |

This table illustrates the general effect of different solvents on a model acetylation reaction and is for comparative purposes.

Green Chemistry Principles in Acetylation

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. The application of green chemistry principles to the acetylation of phenylenediamines aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Enzymatic Catalysis Utilizing Lipases

Enzymatic catalysis offers a promising green alternative to traditional chemical methods for acetylation. Lipases, in particular, have emerged as versatile biocatalysts for a wide range of organic transformations, including the N-acetylation of amines. ugm.ac.id These enzymes operate under mild reaction conditions, such as ambient temperature and neutral pH, and often exhibit high chemo-, regio-, and enantioselectivity. nih.gov

The use of lipases, such as Candida antarctica lipase (B570770) B (CALB), has been successfully demonstrated for the acetylation of various amines. ugm.ac.idmdpi.com The enzymatic reaction typically utilizes a less reactive acyl donor, such as an ester (e.g., ethyl acetate), which also serves as the solvent, or vinyl acetate. The enzyme facilitates the transfer of the acetyl group from the donor to the amine. ugm.ac.id

A key advantage of enzymatic acetylation is the potential for high selectivity. For a molecule like 2-amino-1,4-phenylenediamine with multiple amine groups, a lipase could potentially differentiate between the different amine environments, leading to the selective formation of the desired di-acetylated product. Research in this area is ongoing, with a focus on screening different lipases and optimizing reaction conditions to achieve high yields and selectivity for the di-acetylation of diamines.

Table 3: Lipase-Catalyzed Acetylation of Amines

| Enzyme | Amine Substrate | Acyl Donor | Solvent | Temperature (°C) | Yield (%) |

| Candida antarctica Lipase B | para-Aminophenol | Ethyl Acetate | Ethyl Acetate | Not specified | Not satisfactory |

| Candida antarctica Lipase B | para-Aminophenol | Acetylacetone | Aqueous | Not specified | Good |

| Porcine Pancreatic Lipase | 2,4-Diacetoxyphenyl alkyl ketones | Tetrahydrofuran | Not specified | Regioselective deacetylation |

This table provides examples of lipase-catalyzed (de)acetylation reactions and is intended to be illustrative of the potential of this methodology.

Development of Solvent-Free or Aqueous Reaction Environments

A central tenet of green chemistry is the reduction or elimination of volatile organic solvents. To this end, the development of solvent-free or aqueous reaction environments for the acetylation of phenylenediamines is a significant area of research.

Solvent-free reactions, where one of the reactants (often the acetylating agent) acts as the solvent, can dramatically reduce waste and simplify product purification. masterorganicchemistry.comlibretexts.orgbyjus.com These reactions are often carried out by simply mixing the diamine and the acetylating agent, sometimes with gentle heating to facilitate the reaction. Several studies have demonstrated the feasibility of solvent-free acetylation of amines with high efficiency. masterorganicchemistry.comlibretexts.orgbyjus.com

Alternatively, conducting the reaction in water presents an attractive green option. Water is a non-toxic, non-flammable, and inexpensive solvent. While the hydrolysis of the acetylating agent can be a competing reaction in aqueous media, careful control of pH and the use of appropriate reagents can lead to efficient N-acetylation. For example, the use of acetyl chloride in a brine solution has been shown to be an effective method for the acetylation of primary amines. The high salt concentration is thought to suppress the hydrolysis of the acetylating agent, allowing the desired N-acetylation to proceed in good yield.

The development of both solvent-free and aqueous acetylation methods provides a more sustainable pathway for the synthesis of this compound and related compounds, aligning with the broader goals of green chemistry.

Solid-Phase Synthesis Protocols for Derivatives

While specific solid-phase synthesis protocols for this compound are not extensively documented, the principles of solid-phase organic synthesis (SPOS) are readily adaptable for the creation of its derivatives. This approach offers significant advantages in terms of purification and automation. A general strategy would involve the immobilization of a suitable precursor onto a solid support, followed by sequential reactions to build the target molecule, and finally, cleavage from the resin.

A plausible solid-phase approach could commence with the attachment of a protected 2-nitro-1,4-phenylenediamine derivative to a resin. The nitro group can then be reduced to the corresponding amine, followed by a diacetylation step. Alternatively, a diacetylated precursor could be first synthesized in solution and then anchored to the solid support for further modifications.

The "submonomer" method, widely used in peptoid synthesis, provides a relevant precedent for the solid-phase synthesis of N-substituted oligomers. nih.govescholarship.org This two-step cycle involves an acylation step with a haloacetic acid, followed by a nucleophilic displacement with a primary amine. This method's adaptability could allow for the introduction of diverse functionalities onto the amino group of this compound derivatives.

For purification of amide products synthesized in solution, a solid-phase workup procedure has been developed. sigmaaldrich.com This involves treating the crude reaction mixture with a combination of acidic, basic, and boron-scavenging resins to remove unreacted starting materials and byproducts, thus avoiding traditional aqueous workups and chromatography. nih.govsigmaaldrich.com

Table 1: Comparison of Workup Procedures for Amidation Reactions

| Entry | Workup Procedure | Yield (%) |

| 1 | Aqueous Workup | 91 |

| 2 | Solid-Phase Workup | 88 |

Data adapted from a study on direct amidation reactions. sigmaaldrich.com The solid-phase workup demonstrates comparable efficiency to the traditional aqueous method.

Multi-Step Synthetic Routes for Functionalized Analogs and Precursors

The synthesis of functionalized analogs of this compound and their precursors often necessitates multi-step reaction sequences in solution. These routes provide the flexibility to introduce a wide array of functional groups and to control the regiochemistry of substitution on the aromatic ring.

A common strategy for synthesizing related compounds, such as 2-amino-4-acetamido anisole, involves a sequence of acetylation, nitration, and reduction. rsc.org This approach could be adapted for the target molecule by starting with p-phenylenediamine (B122844).

Flow chemistry presents a modern paradigm for multi-step synthesis, enabling the automation of sequential reactions. rsc.orgsyrris.jp This technique utilizes packed columns with immobilized reagents and catalysts, allowing for a continuous process that minimizes manual handling and purification steps between reactions. syrris.jp

Precursor Derivatization and Functional Group Interconversion

The derivatization of precursors and the interconversion of functional groups are fundamental to expanding the chemical space of this compound analogs. These transformations allow for the introduction of desired functionalities and the manipulation of the electronic and steric properties of the molecule.

A key precursor, p-phenylenediamine, can undergo enzymatic acetylation in the skin to form monoacetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD). nih.govebi.ac.uk In dogs, N,N'-diacetyl-para-phenylenediamine has been identified as a urinary metabolite of p-phenylenediamine. nih.gov

The synthesis of functionalized 2,3-diaminopropionates, which serve as precursors for monobactam biosynthesis, highlights a divergent synthetic approach. nih.gov This strategy allows for the introduction of various small functional groups, demonstrating the potential for creating a library of analogs from a common intermediate. nih.gov

Table 2: Representative Functional Group Interconversions

| Starting Material | Reagent(s) | Product |

| 2-Nitro-p-phenylenediamine | H₂, Pd/C | 1,2,4-Triaminobenzene |

| 1,2,4-Triaminobenzene | Acetic Anhydride | This compound |

| p-Phenylenediamine | 1-Hexyl Bromide | N,N'-Dihexyl-p-phenylenediamine researchgate.net |

This table illustrates potential transformations to prepare the target compound and its analogs.

Selective Substitution Strategies on the Phenyl Ring

Achieving selective substitution on the phenyl ring of this compound and its precursors is crucial for synthesizing specifically functionalized analogs. The directing effects of the existing substituents (two acetamido groups and one amino group) govern the position of incoming electrophiles or nucleophiles.

The synthesis of N,N'-dihexyl p-phenylenediamine through the reaction of p-phenylenediamine with 1-hexyl bromide demonstrates a direct N-alkylation process. researchgate.net This reaction proceeds with high yield and selectivity without the need for nitrogen protection or catalysts. researchgate.net

For the synthesis of more complex structures, such as 2H-1,3-benzoxazines, a one-pot multi-step approach involving copper-directed sp² hydroxylation followed by an oxidative intramolecular C-O bond formation has been developed. nih.gov This highlights the potential for metal-catalyzed reactions to achieve selective functionalization in related systems.

The synthesis of aromatic amides from lignin (B12514952) derivatives showcases cobalt-catalyzed aerobic oxidative amidation. nih.gov This process involves the cleavage of C-C and C-O bonds and subsequent condensation with amines, suggesting a pathway for forming amide bonds on functionalized aromatic rings. nih.gov

The development of these synthetic methodologies is instrumental in advancing the study and application of this compound and its diverse analogs.

Advanced Spectroscopic Characterization and Structural Elucidation of N,n 2 Amino 1,4 Phenylene Diacetamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information regarding the functional groups and bond vibrations present within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the various functional groups within N,N'-(2-Amino-1,4-phenylene)diacetamide. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. The structure contains a primary aromatic amine (-NH₂), two secondary amide (-NHCOCH₃) groups, and a 1,2,4-trisubstituted benzene (B151609) ring, each giving rise to distinct and identifiable peaks.

The primary amine group (-NH₂) is expected to show a pair of medium-intensity peaks in the region of 3450-3250 cm⁻¹ for asymmetric and symmetric N-H stretching. mdpi.com The secondary amide N-H stretching vibration typically appears as a single, sharp band around 3300 cm⁻¹. mdpi.com One of the most prominent features in the spectrum is the strong absorption from the carbonyl (C=O) group of the two amides, known as the Amide I band, which is expected in the 1680-1650 cm⁻¹ range. researchgate.net This is often accompanied by the Amide II band, which results from N-H bending and C-N stretching, appearing around 1550 cm⁻¹.

The aromatic nature of the compound is confirmed by several bands. Weak C-H stretching absorptions from the benzene ring are anticipated just above 3000 cm⁻¹. researchgate.net The C=C stretching vibrations within the aromatic ring typically produce a series of peaks in the 1620-1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring (1,2,4-trisubstitution) gives rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). For instance, analysis of the related compound N,N'-(4-nitro-1,2-phenylene)diacetamide shows characteristic peaks for the substituted benzene ring between 1587 cm⁻¹ and 1505 cm⁻¹. researchgate.net

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3350 | N-H Asymmetric Stretch | Primary Amine | Medium |

| 3350 - 3250 | N-H Symmetric Stretch | Primary Amine | Medium |

| ~3300 | N-H Stretch | Secondary Amide | Medium, Sharp |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak |

| 2960 - 2850 | C-H Stretch | Methyl (-CH₃) | Weak |

| 1680 - 1650 | C=O Stretch (Amide I) | Secondary Amide | Strong |

| 1620 - 1580 | C=C Stretch | Aromatic Ring | Medium |

| ~1550 | N-H Bend (Amide II) | Secondary Amide | Medium |

| 1520 - 1450 | C=C Stretch | Aromatic Ring | Medium |

| 880 - 800 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | Strong |

Raman Spectroscopic Investigation of Molecular Vibrations

Raman spectroscopy serves as a complementary technique to FTIR, providing insights into the molecular vibrations of this compound. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. researchgate.net This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FTIR spectrum.

For this compound, the aromatic ring vibrations are expected to be particularly prominent in the Raman spectrum. A strong "ring breathing" mode, characteristic of the benzene ring, is anticipated around 1000 cm⁻¹. chemicalbook.com The C=C stretching vibrations of the aromatic ring, seen in the 1620-1450 cm⁻¹ range in FTIR, will also be Raman active. The symmetric vibrations of the molecule, such as the C-N bonds of the phenylenediamine core, should also yield distinct Raman signals. In studies of the parent molecule, p-phenylenediamine (B122844), characteristic Raman signals are readily identified. nih.gov However, in some biological contexts, the detection of acetylated PPD derivatives via Raman spectroscopy can be challenging, indicating that experimental conditions are critical. mnstate.edu

Table 2: Predicted Prominent Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | Aromatic C-H Stretch | Aromatic Ring |

| ~1610 | Aromatic C=C Stretch | Aromatic Ring |

| ~1330 | C-N Stretch | Aryl Amine/Amide |

| ~1000 | Ring Breathing Mode | Aromatic Ring |

| ~850 | Ring Deformation | 1,2,4-Trisubstituted Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and three-dimensional structure of organic molecules. Through various NMR experiments, the chemical environment of each proton and carbon atom in this compound can be mapped.

Proton (¹H) NMR for Elucidating Proton Environments and Connectivity

The ¹H NMR spectrum provides detailed information based on the chemical shift, integration, and signal splitting for each unique proton in the molecule. libretexts.org For this compound, the asymmetry of the 1,2,4-substitution pattern means that all three aromatic protons are chemically distinct, as are the two amide protons and the two methyl groups.

Aromatic Region (δ 6.5-8.0 ppm): Three signals are expected for the three protons on the benzene ring. wisc.edu Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) are dictated by the electronic effects (electron-donating -NH₂ and -NHCOCH₃ groups) and their relative positions (ortho, meta, para). wisc.edu

Amide Protons (δ 8.5-9.5 ppm): Two separate, broad singlets are predicted for the two N-H protons of the amide groups. Their chemical shifts can be influenced by solvent and concentration due to hydrogen bonding.

Amine Protons (δ 3.5-5.0 ppm): A broad singlet corresponding to the two protons of the primary -NH₂ group is expected. This signal's position is also solvent-dependent and may exchange with D₂O.

Aliphatic Region (δ 2.0-2.2 ppm): Two distinct singlets are anticipated for the two methyl (-CH₃) groups of the acetamide (B32628) functions, as the adjacent -NH₂ group makes their environments non-equivalent.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~9.3 | s (broad) | 1H | Amide N-H (ortho to -NH₂) |

| ~9.1 | s (broad) | 1H | Amide N-H (meta to -NH₂) |

| ~7.5 | d | 1H | Aromatic C-H |

| ~7.2 | dd | 1H | Aromatic C-H |

| ~6.8 | d | 1H | Aromatic C-H |

| ~4.8 | s (broad) | 2H | Primary Amine (-NH₂) |

| ~2.1 | s | 3H | Acetyl -CH₃ |

| ~2.0 | s | 3H | Acetyl -CH₃ |

Carbon (¹³C) NMR for Characterization of Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule, providing a map of the carbon skeleton. researchgate.net Due to the molecule's asymmetry, ten distinct signals are predicted: six for the aromatic carbons, two for the carbonyl carbons, and two for the methyl carbons.

Carbonyl Region (δ 168-170 ppm): Two peaks are expected for the two amide carbonyl carbons.

Aromatic Region (δ 110-150 ppm): Six distinct signals are predicted for the carbons of the benzene ring. The carbons directly attached to nitrogen atoms (C-N) will have their shifts significantly influenced by the nitrogen's electronic environment. The carbon bearing the primary amino group (C-NH₂) will be shifted upfield compared to the carbons bearing the acetamido groups. nih.gov

Aliphatic Region (δ ~24 ppm): Two signals are expected for the two non-equivalent methyl carbons of the acetyl groups. researchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Chemical Shift (δ ppm) | Carbon Type | Assignment |

| ~169.5 | C=O | Amide Carbonyl |

| ~168.8 | C=O | Amide Carbonyl |

| ~145 | Aromatic C | C-NH₂ |

| ~135 | Aromatic C | C-NHCOCH₃ |

| ~130 | Aromatic C | C-NHCOCH₃ |

| ~125 | Aromatic C | C-H |

| ~120 | Aromatic C | C-H |

| ~115 | Aromatic C | C-H |

| ~24.5 | -CH₃ | Acetyl Methyl |

| ~24.0 | -CH₃ | Acetyl Methyl |

Advanced Two-Dimensional and Multinuclear NMR Techniques

While 1D NMR provides fundamental data, 2D and multinuclear NMR experiments are essential for the definitive assignment of all signals and confirmation of the molecular structure.

2D Homonuclear Correlation Spectroscopy (COSY): A COSY experiment would reveal the coupling network between protons. For this molecule, it would show clear cross-peaks between the three adjacent protons on the aromatic ring, confirming their connectivity and helping to assign their specific positions.

2D Heteronuclear Correlation Spectroscopy (HSQC/HMQC): An HSQC or HMQC experiment correlates protons with the carbons to which they are directly bonded. This would unambiguously link the ¹H signals of the aromatic and methyl protons to their corresponding ¹³C signals in the carbon spectrum.

2D Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it shows correlations between protons and carbons over two or three bonds. Key correlations for this compound would include:

Correlation from the amide N-H protons to the carbonyl carbons (²JCH) and the aromatic carbons to which the nitrogen is attached (³JCH).

Correlation from the methyl protons to the adjacent carbonyl carbons (²JCH).

Correlations between aromatic protons and neighboring carbons, which would definitively establish the 1,2,4-substitution pattern.

Multinuclear NMR (¹⁵N): Given the three distinct nitrogen atoms (one primary amine, two secondary amides), ¹⁵N NMR spectroscopy could be employed. Although it has low natural abundance and sensitivity, techniques like ¹H-¹⁵N HMBC can provide signals for each nitrogen, confirming their different electronic environments and completing the structural puzzle.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition and for probing its structure through controlled fragmentation.

In the absence of direct experimental fragmentation data for this compound, a putative fragmentation pathway can be proposed based on established principles of mass spectrometry and the known behavior of related aromatic amides and amines. libretexts.orgyoutube.com Upon ionization, typically through techniques like electrospray ionization (ESI), the protonated molecular ion [M+H]+ would be formed. The presence of amino and acetamido groups is known to influence fragmentation patterns significantly. nih.govresearchgate.net

Key fragmentation steps would likely involve:

Cleavage of the Acetyl Group: A primary fragmentation would be the loss of a ketene (B1206846) molecule (CH2=C=O) from one of the acetamido groups, a common pathway for N-arylacetamides.

Amide Bond Cleavage: Scission of the amide C-N bond is another probable fragmentation route, leading to the formation of characteristic acylium ions.

Ring-based Fragmentation: Fragmentation of the phenylenediamine core itself is also possible, though typically requiring higher energy.

A proposed fragmentation scheme would help in identifying the structure of unknown analytes in complex mixtures and for metabolism studies. The study of similar compounds, such as N,N'-Diacetyl-1,4-phenylenediamine, provides some insight into expected fragmentation, although the additional amino group in the target compound will alter the fragmentation landscape. nih.govnist.govchemicalbook.com

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Attribute | Value |

| Molecular Formula | C10H13N3O2 |

| Theoretical Monoisotopic Mass | 207.1008 g/mol |

| Predicted Key Fragment Ions (m/z) | [M+H]+, [M-COCH2]+, [M-NHCOCH3]+ |

Note: The predicted fragment ions are based on general fragmentation patterns of aromatic amides and have not been experimentally confirmed for this specific compound from the reviewed sources.

X-ray Diffraction Crystallography for Definitive Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A thorough search of crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, a detailed discussion of its specific crystallographic parameters is not possible at this time.

However, based on the structures of related substituted phenylenediamine derivatives, certain structural features can be anticipated. The central phenylenediamine ring would be expected to be largely planar. The acetamido groups may exhibit some degree of rotation around the C-N bonds, and their orientation will be influenced by steric and electronic factors, as well as by the packing forces within the crystal lattice.

Table 2: Anticipated Crystallographic Parameters for this compound

| Parameter | Expected Features |

| Crystal System | To be determined experimentally |

| Space Group | To be determined experimentally |

| Unit Cell Dimensions | To be determined experimentally |

| Key Structural Features | Planar phenylenediamine core, potential for rotational isomerism of acetamido groups |

| Intermolecular Interactions | Extensive hydrogen bonding involving amino and amide groups |

Note: The information in this table is predictive and based on the analysis of chemically similar structures, as direct experimental data for this compound was not found in the surveyed literature.

Computational Chemistry and Theoretical Studies on N,n 2 Amino 1,4 Phenylene Diacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering profound insights into the behavior of molecules at the electronic level. These methods are instrumental in predicting the properties and reactivity of compounds like N,N'-(2-Amino-1,4-phenylene)diacetamide.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is adept at calculating the electronic structure of molecules, which in turn allows for the prediction of their stability and reactivity. For molecules in the diacetamide (B36884) family, DFT has been employed to investigate the effects of different substituents on the electronic properties and reaction energetics. nih.gov

In studies of N-substituted diacetamides, such as N-phenyl diacetamide, DFT calculations have been used to determine key parameters like activation energies for thermal decomposition. nih.gov For instance, the substitution of a hydrogen atom with a phenyl group has been shown to significantly increase the activation energy, a phenomenon attributed to the delocalization of electrons from the nitrogen atom to the phenyl group. nih.gov Computational analyses of N-phenyl diacetamide indicate that the phenyl group is oriented perpendicular to the C(O)NC(O) plane, which hinders electron delocalization with the aromatic ring. nih.gov

Various DFT functionals, including B3LYP, B3PW91, and CAM-B3LYP, often paired with Pople or def2-TZVP basis sets, are selected to ensure the generation of consistent thermodynamic data. nih.gov The table below illustrates typical parameters that can be calculated using DFT for diacetamide derivatives.

| Calculated Property | Significance for this compound | Example Finding for Analogous Compounds |

| Activation Energy (Ea) | Predicts the energy barrier for chemical reactions, indicating stability. | The activation energy for the pyrolysis of N-phenyl diacetamide is significantly higher than for unsubstituted diacetamide. nih.gov |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicates chemical reactivity and electronic stability. | DFT studies on similar aromatic amines help in understanding the electronic transitions and reactivity. nih.gov |

| Mulliken Atomic Charges | Describes the distribution of electron density across the atoms, identifying potential sites for electrophilic and nucleophilic attack. | In related acetamide (B32628) derivatives, specific atoms can be identified as likely sites for nucleophilic attack based on their calculated charges. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visualizing regions of positive and negative potential to predict intermolecular interactions. | MEP maps for similar compounds reveal sites prone to electrophilic attack and hydrogen bonding. |

This table is illustrative and based on findings for structurally related compounds.

Investigation of Regioselectivity and Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions and understanding why certain products are formed over others (regioselectivity). For diacetamide compounds, theoretical studies have been crucial in exploring reaction mechanisms, such as thermal decomposition (pyrolysis). nih.gov

Research on N-substituted diacetamides has proposed several mechanisms, with a prominent one involving a six-membered ring transition state where a hydrogen atom is transferred from an alpha-carbon to a carbonyl oxygen. nih.gov DFT calculations help to model the geometry and energy of these transition states and any intermediates, thereby validating or refuting proposed mechanisms. nih.gov By calculating the energy profiles of different possible reaction pathways, computational models can predict the most likely mechanism. nih.gov For this compound, such models could predict how the amino group at the C2 position influences the regioselectivity of reactions, such as electrophilic substitution on the phenyl ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While direct Molecular Dynamics (MD) simulation studies on this compound are not prominent in the literature, this computational technique is essential for understanding the dynamic nature of molecules. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions.

For molecules with flexible bonds, like the acetamido groups in this compound, MD simulations can explore the potential energy surface to identify stable conformations and the energy barriers between them. This is particularly relevant for understanding how the molecule might fold or interact with other molecules, such as solvent or biological macromolecules. The simulations track the trajectories of atoms, from which properties like root-mean-squared deviation (RMSD) can be calculated to assess structural stability over time. Such studies are routinely performed on peptides and other biomolecules to understand their dynamic behavior.

Molecular Docking and Ligand Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target, such as a protein or enzyme.

Although no specific molecular docking studies featuring this compound as the ligand were found, the methodology is highly applicable. For a compound like this, docking simulations could be used to predict its binding affinity and mode of interaction with various enzymes or receptors. The process involves placing the ligand into the binding site of the target protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score. nih.gov For example, studies on other nitrogen-containing heterocyclic compounds have successfully used molecular docking to identify potential inhibitors of enzymes like dipeptidyl peptidase-4 (DPP4). nih.gov Such an approach could identify potential biological targets for this compound and guide the design of more potent derivatives.

Structure-Activity Relationship (SAR) Exploration via Computational Algorithms

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational algorithms are integral to modern SAR exploration, enabling the analysis of large datasets to identify key structural features responsible for a desired effect.

For a molecule like this compound, computational SAR studies would involve creating a library of virtual derivatives by modifying its structure—for instance, by changing the substituents on the phenyl ring or altering the acetamido groups. The properties of these derivatives would then be calculated and correlated with their predicted (or experimentally determined) activity. This can lead to the development of Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical equations that relate chemical structure to activity. These models can then be used to predict the activity of new, unsynthesized compounds. For instance, SAR studies on 2-amino-4,6-diphenylnicotinonitriles have identified compounds with potent cytotoxic activity against cancer cell lines. mdpi.com

Theoretical Predictions of Chemical Transformations and Derivatization Pathways

Computational chemistry offers the ability to predict the outcomes of chemical reactions and explore potential pathways for creating new molecules. By modeling the reactants, products, and transition states, theoretical methods can guide synthetic chemists in the laboratory.

For this compound, theoretical calculations could be used to predict its reactivity towards various reagents. For example, the sites most susceptible to electrophilic or nucleophilic attack can be identified using DFT-calculated properties like Fukui functions or MEP maps. This information can guide the regioselective synthesis of new derivatives. Furthermore, computational studies can explore the feasibility of different reaction pathways for derivatization. For example, studies on the transformation of 2-(alkylamino)acetamides into morpholin-2-ones have used theoretical calculations to show that the cyclized product is thermodynamically favored. researchgate.net A similar approach could be applied to predict potential cyclization or other intramolecular reactions of this compound, opening avenues for the synthesis of novel heterocyclic systems.

Chemical Reactivity and Derivatization Strategies of N,n 2 Amino 1,4 Phenylene Diacetamide

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Core

The aromatic core of N,N'-(2-Amino-1,4-phenylene)diacetamide is highly activated towards electrophilic substitution due to the electron-donating nature of the amino and acetamido substituents. All three groups are ortho-, para-directing. The primary amino group is a significantly stronger activating group than the acetamido groups. Consequently, electrophilic attack is predicted to occur at the positions most activated by the synergistic effects of these groups and least sterically hindered. The most probable sites for substitution are C-3, C-5, and C-6.

In contrast, nucleophilic aromatic substitution on the unsubstituted aromatic core is generally not feasible as it lacks an electron-withdrawing group to stabilize the intermediate Meisenheimer complex and a suitable leaving group. However, derivatization of the primary amine to a diazonium salt could enable nucleophilic substitution at the C-2 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating Groups | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C-3 | Ortho to -NH₂; Meta to -NHAc (C4) | Moderate | Highly Favorable |

| C-5 | Para to -NH₂; Ortho to -NHAc (C4) | Low | Favorable |

This table is based on established principles of electrophilic aromatic substitution.

Functional Group Interconversions of Acetamide (B32628) Moieties

The two acetamide groups are robust but can be transformed under specific conditions. Their interconversion is a key strategy for modifying the molecule's properties and for subsequent derivatization.

Hydrolysis: The acetamide groups can be hydrolyzed to the corresponding primary amines, yielding 1,2,4-triaminobenzene. This reaction is typically carried out under harsh conditions, such as prolonged heating with strong aqueous acid or base. masterorganicchemistry.com Acid-catalyzed hydrolysis involves protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water, followed by the elimination of the amine, which is protonated under the acidic conditions. masterorganicchemistry.com Basic hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl. masterorganicchemistry.com The hydrolysis reveals additional primary amino groups that can be used for further synthesis, such as in the formation of polyamides.

Reduction: The amide carbonyls can be reduced to methylene (B1212753) groups, converting the diacetamide (B36884) into N,N'-(2-amino-1,4-phenylene)bis(ethylamine). This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under specific conditions. organic-chemistry.org Nickel-catalyzed reductions have also proven effective for converting secondary and tertiary amides to amines. nih.gov This reduction significantly alters the electronic properties and basicity of the side chains.

Table 2: Key Interconversions of the Acetamide Groups

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | HCl (aq), heat or NaOH (aq), heat | 1,2,4-Triaminobenzene |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | N,N'-diethyl-1,2,4-benzenetriamine |

Controlled Oxidation and Reduction Pathways of the Amine and Amide Functions

The oxidation state of the nitrogen atoms in this compound can be selectively altered. libretexts.org

Oxidation: The primary aromatic amine at C-2 is the most susceptible site for oxidation. Depending on the oxidizing agent and reaction conditions, a range of products can be obtained. Mild oxidation may lead to the formation of nitroso or azoxy compounds, while stronger oxidants can yield the corresponding nitro derivative (N,N'-(2-nitro-1,4-phenylene)diacetamide). The oxidation of aromatic amines can sometimes lead to the formation of colored polymeric materials, similar to aniline (B41778) black. libretexts.org The amide nitrogen atoms are generally resistant to oxidation under standard conditions.

Reduction: As discussed previously, the amide functional groups are reducible. The aromatic ring itself is resistant to reduction except under very harsh catalytic hydrogenation conditions that would also affect the other functional groups. If the primary amine is first oxidized to a nitro group, this group can be selectively reduced back to an amine using reagents like Sn/HCl, H₂/Pd-C, or Na₂S₂O₄, without affecting the amide groups. This oxidation-reduction sequence can be used as a method for protecting the primary amine during other synthetic steps.

Strategic Derivatization for the Synthesis of Novel Molecular Architectures

The multiple functional groups on this compound make it an excellent scaffold for building more complex molecules, including substituted analogues, macrocycles, and polymers. nih.govijpcbs.com

New analogues can be synthesized by targeting the aromatic ring or the existing functional groups.

Ring Substitution: As outlined in section 5.1, electrophilic substitution reactions (e.g., halogenation, nitration, sulfonation, Friedel-Crafts reactions) can introduce a variety of substituents onto the benzene (B151609) ring.

N-Functionalization: The primary amino group is a potent nucleophile and can be readily alkylated or acylated. For instance, reaction with acyl chlorides or anhydrides can introduce a third amide functionality. chemrevise.org Reductive amination with aldehydes or ketones can yield secondary amine derivatives.

Amide Modification: The starting material itself is synthesized from 2-nitro-1,4-phenylenediamine or 1,2,4-triaminobenzene. By using different acylating agents (e.g., benzoyl chloride instead of acetyl chloride), a wide range of N,N'-diacyl derivatives can be prepared. researchgate.net This allows for the introduction of various aryl or alkyl groups, tuning the steric and electronic properties of the molecule. For example, reacting 1,2-diaminobenzene derivatives with different carboxylic acid derivatives is a common strategy for creating diverse libraries of compounds. researchgate.netnih.gov

The presence of three N-H bonds (one on the primary amine, two on the secondary amides) allows this molecule to act as a trifunctional monomer in polymerization or macrocyclization reactions.

Macrocyclization: Macrocycles can be formed by reacting this compound or its hydrolyzed derivative (1,2,4-triaminobenzene) with complementary di- or trifunctional electrophiles. For example, high-dilution condensation with a dicarboxylic acid dichloride could lead to the formation of macrocyclic amides. Such macrocyclization strategies are extensively used in peptide and peptidomimetic chemistry to create conformationally constrained structures. nih.govnih.govresearchgate.net The geometry of the tri-substituted phenyl ring provides a rigid scaffold to direct the cyclization.

Polymerization: Condensation polymerization is a viable strategy using this compound. Reaction of the hydrolyzed form, 1,2,4-triaminobenzene, with dicarboxylic acids or their derivatives would produce hyperbranched or cross-linked polyamides. These polymers could possess interesting properties such as high thermal stability and unique binding capabilities due to the presence of multiple hydrogen-bonding sites. The synthesis of polymers from phenylene diamines and various linkers is a well-established field for creating high-performance materials. For instance, reacting phenylene diamine with ditosylated polyethylene (B3416737) glycol (PEG) is a method for creating new polymer structures. researchgate.net Similarly, this compound could be reacted with diepoxides or other bifunctional linkers to form novel polymer networks.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2,4-Triaminobenzene |

| N,N'-diethyl-1,2,4-benzenetriamine |

| N,N'-(2-nitro-1,4-phenylene)diacetamide |

| 2-nitro-1,4-phenylenediamine |

| Lithium aluminum hydride |

| Aniline |

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the coordination chemistry and ligand properties of the compound This compound .

Therefore, it is not possible to provide an article that adheres to the requested outline focusing solely on this specific chemical compound. The required information for the following sections does not appear in the accessible scientific domain:

Design and Synthesis of Metal Complexes Utilizing the Amide and Amine Donors

Spectroscopic and X-ray Structural Characterization of Coordination Compounds

Mechanistic Studies of Ligand-Metal Interactions and Chelation Behavior

Investigation of Metal Complexes in Catalytic Systems

Development of this compound-Based Sensors

To fulfill the user's request, which requires strict adherence to the specified topics concerning this compound, foundational research data such as synthesis reports, structural analyses, and functional studies of its metal complexes would be necessary. As this information is not available, generating the requested article would lead to speculation and would not meet the required standards of scientific accuracy.

Biological Activities and Mechanistic Investigations Non Clinical Focus of N,n 2 Amino 1,4 Phenylene Diacetamide and Its Analogs

In Vitro Antimicrobial Efficacy Studies

In the search for novel antimicrobial agents, various derivatives of phenylenediamine have been synthesized and evaluated for their efficacy against a range of microorganisms. These in vitro studies are crucial for determining the potential of these compounds as future therapeutics.

The antimicrobial activity of compounds like N,N'-(2-Amino-1,4-phenylene)diacetamide and its analogs is typically assessed using established in vitro methods. A common technique is the broth microdilution method, which determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism. nih.gov This method involves preparing a series of dilutions of the test compound in a liquid growth medium, which is then inoculated with the test organism.

Another widely used method is the agar-well diffusion assay. nih.gov In this technique, a standardized inoculum of the microorganism is spread over the surface of an agar (B569324) plate. Wells are then created in the agar, and a solution of the test compound is added to each well. The plate is incubated, and the antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the well, which is the area where bacterial growth has been prevented. nih.govresearchgate.net For instance, the antimicrobial activity of topical gel formulations has been evaluated by measuring the zone of inhibition against S. aureus and P. acnes. nih.gov

To assess the nature of the antimicrobial effect, further assays can be conducted to determine the minimal bactericidal concentration (MBC), which is the lowest concentration of the compound that kills 99.9% of the initial bacterial population. The damaging effect of antimicrobial compounds on bacterial membranes can be investigated using specific probes like 1-N-phenylnaphthylamine (NPN) and propidium (B1200493) iodide (PI). nih.gov NPN is a fluorescent probe that is taken up by cells with damaged outer membranes, while PI can only enter cells with compromised cytoplasmic membranes. nih.gov

The exploration of structure-activity relationships (SAR) is fundamental to understanding how the chemical structure of a compound influences its antimicrobial efficacy and to guide the design of more potent analogs.

For example, in a study of 4-nitro-1,2-phenylenediamide analogues, different acyl groups were introduced to the phenylenediamine core, and the resulting compounds were tested for their antimicrobial activity. The results indicated that the nature of the acyl group significantly impacts the antimicrobial profile. For instance, N,N'-(4-nitro-1,2-phenylene)diacetamide showed zones of inhibition ranging from 8 mm to 12 mm against selected clinical isolates. In contrast, the dibenzamide analog exhibited zones of inhibition from 12 mm to 21 mm, and the bis(2,2,2-trifluoroacetamide) derivative displayed even larger zones of inhibition, reaching up to 34 mm against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This suggests that the electron-withdrawing nature and steric bulk of the acyl substituents play a crucial role in the antimicrobial potency.

In a different series of 2-aminobenzothiazole (B30445) analogs, the importance of specific substituents for antibacterial activity was highlighted. The removal of a furan (B31954) amide group resulted in a five-fold loss in activity against S. aureus, while the removal of an N-propylimidazole group led to complete inactivity. nih.gov Furthermore, substitutions on the phenyl ring were also found to be critical; removal of a chlorine atom led to a 2- to 3-fold decrease in activity, and the removal of both chloro and methyl groups resulted in a significant loss of activity. nih.gov These findings underscore the principle that even minor modifications to a chemical scaffold can have a profound impact on its biological activity.

The table below summarizes the antimicrobial activity of some N,N'-(4-nitro-1,2-phenylene)diamide derivatives.

| Compound | Zone of Inhibition (mm) |

| N,N'-(4-nitro-1,2-phenylene)diacetamide | 8 - 12 |

| N,N'-(4-nitro-1,2-phenylene)dibenzamide | 12 - 21 |

| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | up to 34 (against MRSA) |

Investigations into Enzyme Inhibition Mechanisms

The biological activity of many compounds stems from their ability to inhibit specific enzymes. While direct studies on the enzyme inhibition mechanisms of this compound are not extensively documented in the available literature, related compounds have been investigated as enzyme inhibitors. For example, some 2-aminodisubstituted benzothiazole (B30560) analogs have been shown to inhibit MmpL3 in Mycobacterium tuberculosis. nih.gov MmpL3 is an essential inner membrane transporter, and its inhibition disrupts the transport of mycolic acids, a key component of the mycobacterial cell wall. This highlights a potential mechanism through which phenylenediamine derivatives and their analogs could exert their antimicrobial effects.

Studies on Molecular Target Interactions, Including Hydrogen Bonding and Electrostatic Forces

The interaction of a compound with its molecular target is governed by various non-covalent forces, including hydrogen bonding and electrostatic interactions. Molecular docking and simulation studies are powerful tools to visualize and understand these interactions at the atomic level.

For instance, in studies of other bioactive molecules, it has been shown that specific interactions are crucial for their activity. The nitrogen atom on an indole (B1671886) ring can form a hydrogen bond with a glutamine residue, while the indole ring itself can engage in hydrophobic interactions with other amino acid residues like methionine, glutamine, and lysine. mdpi.com Similarly, an acylamino linker can form hydrogen bonds with asparagine and glutamine residues in the binding pocket of a protein. mdpi.com The amino sugar of daunomycin, for example, forms a hydrogen bond with the oxygen of a thymine (B56734) base in DNA, an electrostatic interaction that helps to position the drug for further van der Waals contacts. capes.gov.br

These examples from other compounds illustrate the types of interactions that are likely important for the biological activity of this compound and its analogs. The presence of amide and amino groups in the structure of this compound provides opportunities for hydrogen bonding with biological macromolecules, which could be a key determinant of its target binding and subsequent biological effects.

Assessment of Protein-Binding and Hydrolysis Potential

The interaction of small molecules with proteins can significantly influence their distribution, metabolism, and efficacy. Compounds containing a phenylenediamine scaffold have been shown to selectively bind to proteins. For example, p-phenylenediamine (B122844) has been found to selectively modify specific cysteine residues in peptides and proteins. nih.gov This selective binding is significant as it suggests that the reactivity of the compound is not indiscriminate but is directed towards specific amino acid residues.

The potential for a compound to undergo hydrolysis is another critical factor that can affect its stability and duration of action. The binding of a compound to proteins can protect it from hydrolysis. For instance, N-acyl amino acids have been shown to be resistant to hydrolytic degradation when bound to serum albumin. nih.gov This suggests that if this compound binds to plasma proteins, its in vivo half-life could be extended. The amide bonds in this compound could be susceptible to hydrolysis by proteases. However, the incorporation of D-amino acids in peptide-based antimicrobials has been shown to confer remarkable resistance to hydrolysis by enzymes like trypsin and chymotrypsin, thereby improving their stability. nih.gov

Future Research Directions and Emerging Trends for N,n 2 Amino 1,4 Phenylene Diacetamide

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of aromatic amides often involves methods that may not align with modern principles of green chemistry. numberanalytics.com Future research is expected to focus on developing more sustainable and efficient synthetic routes to N,N'-(2-Amino-1,4-phenylene)diacetamide. This involves exploring alternative catalysts, milder reaction conditions, and processes that minimize waste.

Key emerging trends include the adoption of biocatalysis, where enzymes like lipases or proteases are used to form amide bonds under mild, aqueous conditions. numberanalytics.comrsc.org This approach offers high selectivity and reduces the reliance on harsh chemicals and organic solvents. numberanalytics.com Furthermore, modern catalytic systems, particularly those using transition metals like palladium and copper, have revolutionized aromatic amide synthesis by enabling efficient amidation reactions. numberanalytics.comnumberanalytics.com The development of one-step condensation reactions, as demonstrated in the synthesis of other complex amides, could also provide a more direct and atom-economical route to the target molecule. rsc.org

| Methodology | Description | Potential Advantages | Relevant Research Context |

|---|---|---|---|

| Enzymatic Synthesis | Use of enzymes such as lipases or proteases to catalyze the acylation of the parent triamine (2,5-diaminoaniline) with an acetyl source. | High selectivity, mild reaction conditions (aqueous, room temperature), environmentally friendly, reduced by-products. numberanalytics.comrsc.org | Enzymes are increasingly used for amide bond formation in the pharmaceutical industry due to their sustainability. numberanalytics.comrsc.org |

| Transition-Metal Catalyzed Amidation | Palladium or copper-catalyzed coupling of the parent triamine with an acetylating agent, or the coupling of a di-halogenated amino-aniline with acetamide (B32628). | High efficiency, broad substrate scope, potentially milder conditions than traditional methods. numberanalytics.comnumberanalytics.com | Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. acs.org |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction between the parent triamine and acetic anhydride (B1165640) or acetyl chloride. | Dramatically reduced reaction times, often leading to higher yields and cleaner reactions. numberanalytics.com | Microwave chemistry is a well-established technique for accelerating a wide range of organic transformations. |

| One-Pot/Tandem Reactions | Designing a synthetic sequence where the starting material is converted to the final product in a single reaction vessel, possibly through a domino rearrangement or sequential additions. sciencedaily.com | Increased efficiency, reduced waste from purification of intermediates, cost-effective. | Domino reactions are a sophisticated strategy for building molecular complexity efficiently. sciencedaily.com |

Advanced Characterization Techniques for Dynamic Molecular Systems

While standard techniques like NMR and IR are sufficient for basic structural confirmation, future research will require more advanced characterization methods to understand the dynamic behavior of this compound. The molecule's multiple hydrogen bond donors and acceptors suggest a rich potential for complex intermolecular and intramolecular interactions, as well as conformational dynamics, which are crucial for its function in materials or biological systems.

Advanced two-dimensional NMR (2D-NMR) techniques, such as NOESY, can elucidate through-space interactions and determine the molecule's preferred conformation in solution. Solid-state NMR would be invaluable for characterizing the compound in polymeric matrices or crystalline forms. To resolve any potential structural ambiguities, single-crystal X-ray diffraction remains the definitive method. This is particularly important given that misinterpretation of spectrometric data for complex aniline (B41778) derivatives has been reported in the literature. nih.gov

| Technique | Information Gained | Future Research Application |

|---|---|---|

| 2D-NMR Spectroscopy (e.g., NOESY, HMBC) | Conformational analysis, spatial proximity of atoms, long-range C-H correlations, and intermolecular interactions. | Determining the 3D structure in solution and studying interactions with other molecules, such as in host-guest chemistry or biological systems. |

| Single-Crystal X-ray Diffraction | Unambiguous determination of the solid-state molecular structure, bond lengths, bond angles, and crystal packing. | Providing definitive structural proof to prevent mischaracterization and understanding solid-state properties for materials science applications. nih.gov |

| Advanced Mass Spectrometry (e.g., Tandem MS/MS) | Detailed fragmentation patterns, allowing for precise structural elucidation and identification of metabolites or degradation products. | Studying the compound's metabolic fate in biological systems or its degradation pathways in environmental or industrial contexts. |

| Solid-State NMR (SSNMR) | Structural and dynamic information of the molecule in a solid or semi-solid state (e.g., within a polymer). | Characterizing the compound when incorporated into materials where single crystals cannot be grown. doaj.orgresearchgate.net |

Development of Predictive Computational Models for Reactivity and Functionality

Computational chemistry and machine learning are poised to accelerate the discovery of new applications for this compound. By modeling its properties, researchers can predict its behavior and screen for potential functions before engaging in resource-intensive laboratory experiments.

Quantum chemical methods like Density Functional Theory (DFT) can be used to investigate the molecule's electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential. scispace.comrsc.org This provides fundamental insights into its reactivity, stability, and the regioselectivity of further chemical modifications. rsc.org Such calculations can explain, for example, how the existing substituents direct future electrophilic aromatic substitution reactions. scispace.com

Concurrently, the rise of machine learning offers a powerful data-driven approach. nih.gov Predictive models can be developed by training algorithms on large datasets of related amine compounds. acs.org These models could correlate the structural features of this compound and its potential derivatives with specific outcomes, such as binding affinity to a biological target, degradation rate, or performance in a material. acs.orgnih.gov Recent studies have successfully used machine learning to predict the performance of amine-containing polymers for mRNA delivery and to model the oxidative degradation of amines, demonstrating the viability of this approach. acs.orgchemrxiv.org

Diversification of Chemical Transformations and Functionalization Strategies

The structure of this compound is ripe for chemical diversification. It possesses three distinct types of reactive sites: the primary aromatic amine, the C-H bonds on the aromatic ring, and the N-H bonds of the two acetamide groups. Future research will likely focus on developing selective functionalization strategies to create a library of novel derivatives with tailored properties.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying anilines with high regioselectivity. thieme-connect.comresearchgate.net By choosing the appropriate catalyst (e.g., palladium, rhodium, ruthenium) and directing group strategy, it may be possible to selectively introduce new substituents at the C-H positions of the benzene (B151609) ring ortho or meta to the primary amino group. researchgate.netrsc.org The free amino group itself is a potent nucleophile and can be modified through reactions like alkylation, arylation, or sulfonylation. The amide groups could also be targeted, for instance, through N-alkylation or by hydrolysis back to amines, which could then be further functionalized, creating a pathway to unsymmetrically substituted derivatives.

| Target Site | Reaction Type | Potential Reagents/Catalysts | Outcome/Application |

|---|---|---|---|

| Primary Amino Group (-NH2) | N-Alkylation, N-Arylation, Acylation, Sulfonylation | Alkyl halides, Aryl boronic acids (Buchwald-Hartwig), Acid chlorides, Sulfonyl chlorides | Modulate solubility, electronic properties, and biological activity; create precursors for new materials. |

| Aromatic Ring (C-H bonds) | Regioselective C-H Functionalization (e.g., olefination, arylation, alkylation) | Pd, Rh, Ru, or Ni catalysts with appropriate ligands/directing groups. thieme-connect.comresearchgate.netnih.gov | Introduce new functional groups to tune electronic properties for materials science or create novel bioactive scaffolds. acs.org |

| Amide Groups (-NHAc) | Hydrolysis followed by derivatization | Acid/base catalysis for hydrolysis, then subsequent functionalization of the resulting diamine. | Access to asymmetrically functionalized phenylenediamine derivatives. |

| All Three N-H Bonds | Polymerization | Di-functional electrophiles (e.g., diacyl chlorides, diisocyanates) | Formation of cross-linked polymers, polyamides, or polyureas with unique material properties. |

Expansion into Niche Materials Science Applications

The structural features of this compound make it an intriguing candidate for specialized materials. Its parent structure, p-phenylenediamine (B122844), is a key monomer in the production of high-strength aramid fibers like Kevlar. wikipedia.org The diacetamide (B36884) derivative, with its additional functional groups, could be explored as a specialty monomer or cross-linking agent to create novel polymers.

The presence of multiple N-H and C=O groups provides strong hydrogen bonding capabilities, which could be exploited in the design of supramolecular assemblies, liquid crystals, or covalent organic frameworks (COFs). wikipedia.org Polymers derived from this monomer could exhibit enhanced thermal stability, specific solubility profiles, or unique mechanical properties. researchgate.nettandfonline.com For instance, studies on poly(p-phenylenediamine) and its methylated derivatives have shown that substituents can improve solubility and processability while maintaining high thermal stability, with decomposition temperatures often above 400°C. doaj.orgtandfonline.com The compound could also serve as a precursor for dyes and pigments, an application common to many phenylenediamine derivatives. wikipedia.orgacs.org

Deeper Mechanistic Insights into Observed Biological Activities

While specific biological data for this compound is scarce, its structural class—substituted p-phenylenediamines (PPDs)—is known for significant biological effects. PPDs are widely used as antioxidants in industrial applications but are also known for their toxicity and as contact allergens. wikipedia.orgnih.gov Their quinone derivatives, formed through oxidation, are often implicated in these toxic effects. nih.govmdpi.com

Future research should begin with broad screening of this compound for various biological activities, such as antimicrobial, antifungal, antioxidant, and enzyme inhibitory effects. nih.govnih.gov For example, various aromatic amides have been investigated as potent urease inhibitors, and aminodiphenylamine derivatives have shown antimicrobial activity. nih.govnih.gov

Should any significant activity be discovered, the subsequent research must focus on elucidating the mechanism of action. This would involve:

Target Identification: Identifying the specific proteins, enzymes, or cellular pathways the compound interacts with.

Metabolic Studies: Investigating how the compound is metabolized in biological systems, including whether it forms reactive quinone-type species similar to other PPDs. mdpi.com

Molecular Modeling: Using computational tools like molecular docking to predict and rationalize the binding of the compound to its biological target. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of derivatives to understand how specific structural modifications influence biological potency and selectivity.

Addressing Structural and Nomenclature Clarification in Academic Literature

Clarity in chemical communication is paramount to reproducible science. For a polysubstituted benzene like this compound, the potential for ambiguity with its isomers is significant. The nomenclature of aromatic compounds can be confusing, with a mix of systematic IUPAC names and traditional common names. researchgate.net

The IUPAC name this compound is descriptive, indicating two acetamide groups on a phenylenediamine backbone, with one acetamide at position 1, a primary amine at position 2, and the second acetamide at position 4. However, it is crucial for researchers to consistently use the unique Chemical Abstracts Service (CAS) number, 25826-33-9 , to eliminate any confusion with isomers such as N,N'-(1,3-phenylene)diacetamide or the more common N,N'-diacetyl-1,4-phenylenediamine (which lacks the 2-amino group).

Future publications involving this compound should adhere strictly to IUPAC naming conventions for polysubstituted benzenes, where locants are used to define the precise position of each substituent. jove.comucalgary.ca Given that even peer-reviewed literature can contain structural misassignments, especially for complex or novel structures, it is imperative that any synthesis or application study of this compound be supported by comprehensive and unambiguous characterization data, ideally including single-crystal X-ray analysis where possible, to build a reliable and accurate body of knowledge. nih.gov

Q & A

Basic: What are the established synthetic routes for N,N'-(2-Amino-1,4-phenylene)diacetamide, and how can reaction conditions influence yield and purity?

Answer:

The synthesis typically involves acetylation of 1,4-phenylenediamine derivatives. For example, in related compounds like N,N'-(1,4-phenylene)diacetamide (CAS 140-50-1), acetic anhydride is used to acetylate the amine groups under controlled conditions . For the target compound, the 2-amino group introduces steric and electronic challenges. A two-step approach may be required:

Selective protection : Use tert-butoxycarbonyl (Boc) groups to protect the 2-amino position.

Acetylation : React the intermediate with acetic anhydride in a polar aprotic solvent (e.g., DMF) at 60–80°C.

Key factors affecting yield include stoichiometry (excess acetylating agent), temperature control (to avoid over-acetylation), and purification via recrystallization from ethanol/water mixtures .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm the presence of acetamide protons (δ ~2.0–2.2 ppm for CH) and aromatic protons (δ ~6.5–7.5 ppm). The 2-amino group may appear as a broad singlet (δ ~5.0–6.0 ppm) but requires DO exchange to confirm .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended. The amino group’s position can be resolved via hydrogen-bonding patterns in the lattice .

Advanced: How can computational models (e.g., DFT or continuum solvation) predict the reactivity and solvation behavior of this compound?

Answer:

Quantum mechanical continuum solvation models (e.g., COSMO-RS) can predict solubility parameters and solvation free energies. For reactivity:

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to evaluate electron density distribution. The 2-amino group may act as a weak electron donor, influencing electrophilic substitution patterns .

- Solvent Effects : Use polarizable continuum models (PCMs) to simulate solvent interactions. Polar aprotic solvents (e.g., DMSO) stabilize the acetamide moieties, while protic solvents may disrupt hydrogen bonding .

Advanced: What strategies enable selective functionalization of the 2-amino group in this compound?

Answer:

- Protection/Deprotection : Boc or Fmoc protection of the amino group allows acetylation of the remaining positions. Deprotection with TFA/CHCl restores the amine for further reactions .

- C-H Activation : Transition-metal catalysts (e.g., Pd/Cu) can facilitate regioselective coupling at the 2-amino position. For example, coupling with aryl halides under Ullmann conditions .

Advanced: How should researchers resolve contradictions in reported data (e.g., conflicting NMR shifts or crystallographic parameters)?

Answer:

- Reproducibility Checks : Validate synthetic protocols (e.g., solvent purity, reaction time) across independent labs.

- Dynamic NMR Studies : Temperature-dependent NMR can resolve rotational barriers in acetamide groups that may cause signal splitting .

- Crystallographic Reanalysis : Reprocess raw diffraction data using updated SHELX versions to correct for potential refinement errors .

Advanced: What methodologies assess the compound’s stability under varying pH and thermal conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (T) under nitrogen. The compound’s acetamide groups typically degrade at ~200–250°C .

- pH-Dependent Stability : Use HPLC to monitor hydrolysis in buffered solutions (pH 1–13). The 2-amino group may protonate under acidic conditions, altering solubility .

Advanced: How does the 2-amino group influence electronic properties compared to non-amino analogs (e.g., N,N'-(1,4-phenylene)diacetamide)?

Answer:

- Electron Density Mapping : DFT calculations show the 2-amino group increases electron density on the phenyl ring, enhancing nucleophilicity at the para position.

- Comparative Spectroscopy : IR spectra reveal stronger N-H stretching vibrations (~3400 cm) in the amino derivative, absent in non-amino analogs .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.